Cas no 70439-09-7 (2,4,5-Trichlorobenzamide)

2,4,5-Trichlorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4,5-trichlorobenzamide
- 2,4,5-Trichlorobenzamide
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- Inchi: 1S/C7H4Cl3NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
- InChI Key: MTYZXAXLEROYRE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(N)=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 2.7
- Topological Polar Surface Area: 43.1
2,4,5-Trichlorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR61085-1g |
2,4,5-Trichlorobenzamide |
70439-09-7 | 1g |
£360.00 | 2025-02-20 | ||
Apollo Scientific | OR61085-250mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | 250mg |
£120.00 | 2025-02-20 | ||
Alichem | A015002070-1g |
2,4,5-Trichlorobenzamide |
70439-09-7 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Alichem | A015002070-250mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A015002070-500mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | 97% | 500mg |
$782.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594431-1g |
2,4,5-Trichlorobenzamide |
70439-09-7 | 98% | 1g |
¥4029.00 | 2024-05-02 | |
1PlusChem | 1P01JKQ5-250mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | 250mg |
$208.00 | 2024-04-21 | ||
A2B Chem LLC | AZ92141-250mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | 250mg |
$213.00 | 2024-04-19 | ||
abcr | AB598056-1g |
2,4,5-Trichlorobenzamide; . |
70439-09-7 | 1g |
€680.80 | 2024-07-19 | ||
Key Organics Ltd | PS-13891-1mg |
2,4,5-Trichlorobenzamide |
70439-09-7 | >90% | 1mg |
£37.00 | 2025-02-09 |
2,4,5-Trichlorobenzamide Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 2,4,5-Trichlorobenzamide
Latest Research Insights on 2,4,5-Trichlorobenzamide (CAS: 70439-09-7) in Chemical Biology and Pharmaceutical Applications
2,4,5-Trichlorobenzamide (CAS: 70439-09-7) is a chlorinated benzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trichloro-substituted aromatic ring, has been the subject of numerous studies exploring its biochemical properties, synthetic pathways, and therapeutic potential. The latest research highlights its role as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, as well as its emerging applications in targeted drug delivery systems.
Recent studies have focused on optimizing the synthetic routes for 2,4,5-Trichlorobenzamide to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, which achieved a 92% yield under mild reaction conditions. This advancement addresses previous challenges related to the compound's synthesis, such as low efficiency and the generation of hazardous byproducts. The study also emphasized the importance of 2,4,5-Trichlorobenzamide as a precursor for the development of new antimicrobial agents, particularly against multi-drug-resistant bacterial strains.
In the realm of drug discovery, 2,4,5-Trichlorobenzamide has shown promise as a scaffold for designing small-molecule inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory pathways. The researchers utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for its potential use in treating chronic inflammatory diseases. These findings underscore the versatility of 2,4,5-Trichlorobenzamide as a pharmacophore in medicinal chemistry.
Environmental and toxicological studies have also been conducted to assess the safety profile of 2,4,5-Trichlorobenzamide. A recent report by the European Chemicals Agency (ECHA) evaluated its biodegradability and ecotoxicological effects, concluding that while the compound exhibits moderate persistence in aquatic environments, its toxicity to non-target organisms is relatively low. These insights are critical for regulatory compliance and the sustainable use of 2,4,5-Trichlorobenzamide in industrial applications.
Looking ahead, researchers are exploring the integration of 2,4,5-Trichlorobenzamide into nanotechnology-based drug delivery systems. Preliminary data from a 2024 study in Advanced Materials suggest that the compound's chemical properties make it suitable for conjugation with polymeric nanoparticles, enhancing the targeted delivery of anticancer drugs. This innovative approach could revolutionize chemotherapy by minimizing off-target effects and improving therapeutic outcomes.
In summary, the latest research on 2,4,5-Trichlorobenzamide (CAS: 70439-09-7) highlights its multifaceted role in chemical biology and pharmaceutical sciences. From synthetic advancements to therapeutic applications, this compound continues to offer valuable opportunities for innovation. Future studies are expected to further elucidate its mechanisms of action and expand its utility in precision medicine and sustainable chemistry.
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